molecular formula C10H12BrNO2 B3059680 Methyl 5-bromo-2-(dimethylamino)benzoate CAS No. 1131587-63-7

Methyl 5-bromo-2-(dimethylamino)benzoate

Cat. No. B3059680
CAS RN: 1131587-63-7
M. Wt: 258.11
InChI Key: OKODHIROTGDYQO-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2-(dimethylamino)benzoate” is a chemical compound with the molecular formula C10H12BrNO2 . It has a molecular weight of 258.11 . This compound is typically stored at room temperature and is available in solid or liquid form .


Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-2-(dimethylamino)benzoate” is represented by the linear formula C10H12BrNO2 . The InChI Code for this compound is 1S/C10H12BrNO2 .


Physical And Chemical Properties Analysis

“Methyl 5-bromo-2-(dimethylamino)benzoate” is a solid or liquid at room temperature . It has a molecular weight of 258.11 and a molecular formula of C10H12BrNO2 .

Scientific Research Applications

1. Use in Coupling N-Methylated Amino Acids

Methyl 5-bromo-2-(dimethylamino)benzoate has applications in the field of organic synthesis, particularly in the coupling of N-methylated amino acids. A reagent known as BroP, which is related to this compound, has shown effectiveness in coupling N-methylated amino acids, offering high yields and minimal epimerization in the formation of dipeptides (Coste et al., 1990).

2. Role in Synthesis of Pharmaceuticals

This compound plays a role in the synthesis of pharmaceutical drugs. For instance, it has been used in the synthesis of Nilotinib, an antitumor agent. The synthesis involves a series of reactions where related compounds are utilized as intermediates, demonstrating the chemical versatility and importance of this type of compound in drug development (Wang Cong-zhan, 2009).

3. Investigation in Fluorescence Properties

The fluorescence properties of methyl 4-(N,N-dimethylamino)benzoate, a closely related compound, have been studied in various solvents. This research contributes to our understanding of excited dimer fluorescence and the formation of excited solute/solvent arrangements, which is crucial in the field of photophysics and photochemistry (Revill & Brown, 1992).

4. Involvement in Organic Synthesis and Transformations

The compound finds extensive use in organic synthesis. It serves as a versatile reagent for the preparation of multifunctional heterocyclic systems, such as pyrroles, pyrimidines, and isoxazoles. These heterocyclic systems are fundamental structures in many pharmaceuticals and organic materials (Pizzioli et al., 1998).

5. Application in Synthesis of Heterocyclic Systems

6. Exploration in Crystallography and Molecular Structure

Research has been conducted on the crystal structure and molecular interactions of compounds containing dimethylamino groups, which helps in understanding the molecular arrangement and bonding in these types of compounds. This is crucial for designing materials with specific properties and functionalities (Jabri et al., 2020).

7. Use in Preparing Benzofuran Analogs

This compound is involved in the synthesis of benzofuran analogs. Benzofuran derivatives are significant in pharmaceuticals due to their diverse biological activities. The synthesis involves reactions like cyclisation and condensation, demonstrating the compound's utility in creating complex organic molecules (Parameshwarappa et al., 2008).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) .

Mechanism of Action

Target of Action

The primary targets of Methyl 5-bromo-2-(dimethylamino)benzoate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and to be bbb permeant . The compound’s lipophilicity (Log Po/w) is predicted to be 2.65 , which may influence its distribution within the body.

Result of Action

The molecular and cellular effects of Methyl 5-bromo-2-(dimethylamino)benzoate’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect a compound’s stability and activity. For Methyl 5-bromo-2-(dimethylamino)benzoate, it is recommended to be stored in a dry environment at room temperature . .

properties

IUPAC Name

methyl 5-bromo-2-(dimethylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-12(2)9-5-4-7(11)6-8(9)10(13)14-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKODHIROTGDYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661013
Record name Methyl 5-bromo-2-(dimethylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-(dimethylamino)benzoate

CAS RN

1131587-63-7
Record name Methyl 5-bromo-2-(dimethylamino)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131587-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-2-(dimethylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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